molecular formula C23H24N2O B494771 N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide

N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide

Cat. No.: B494771
M. Wt: 344.4g/mol
InChI Key: WUFHOCCXSYIQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group attached to an amino phenyl butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide typically involves the reaction of 4-aminobiphenyl with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, altering its replication and transcription processes. This binding can lead to the inhibition of tumor growth by preventing the proliferation of cancer cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

Uniqueness

N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}butanamide stands out due to its unique biphenyl structure, which provides enhanced stability and allows for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4g/mol

IUPAC Name

N-[4-[(4-phenylphenyl)methylamino]phenyl]butanamide

InChI

InChI=1S/C23H24N2O/c1-2-6-23(26)25-22-15-13-21(14-16-22)24-17-18-9-11-20(12-10-18)19-7-4-3-5-8-19/h3-5,7-16,24H,2,6,17H2,1H3,(H,25,26)

InChI Key

WUFHOCCXSYIQAD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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